6-(4-Fluorophenoxy)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXDRORHFKYJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of pyridine-3-boronic acid derivatives typically involves:
- Functionalization of the pyridine ring at the desired position (here, position 3).
- Introduction of the boronic acid group via lithiation and reaction with boron reagents.
- Installation of the 6-(4-fluorophenoxy) substituent either before or after boronic acid formation, depending on synthetic accessibility.
Preparation of Pyridine-3-boronic Acid Core
A representative method for preparing fluoropyridine boronic acids involves:
- Directed lithiation of a fluoropyridine derivative at low temperatures (typically ≤ -55 °C) using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium.
- Quenching the lithiated intermediate with a boron electrophile , such as triisopropyl borate, to install the boronic acid moiety after hydrolysis.
For example, a patent describing the preparation of 2-fluoropyridine-4-boronic acid uses:
- Stepwise lithiation at low temperature under nitrogen atmosphere.
- Reaction with triisopropyl borate.
- Work-up involving aqueous quenching and extraction to isolate the boronic acid product with high purity and yield (up to ~77%).
This approach can be adapted for the 3-position of pyridine by selecting appropriate starting materials and lithiation conditions.
Representative Detailed Synthetic Route (Adapted)
Key Experimental Findings and Notes
- Temperature control is critical : Lithiation steps require low temperatures (≤ -55 °C) to avoid side reactions and ensure regioselectivity.
- Use of nitrogen atmosphere : Protects sensitive organolithium intermediates from moisture and oxygen.
- Purification : Column chromatography using normal heptane or suitable solvents is effective for isolating intermediates and final products with high purity.
- Reaction stoichiometry : Molar ratios of boron reagents and organolithium bases are carefully controlled (e.g., 1:1.2–1.5:1.1–1.2) for optimal yields.
- Quenching agents : Sodium bisulfite and saturated NaCl aqueous solutions are used to quench reactions and facilitate phase separation.
- Alternative synthetic routes : Amidation and further functionalization of pyridine boronic acid derivatives have been reported, indicating synthetic flexibility.
Summary Table of Preparation Parameters from Patent Example
| Step | Reagents | Temp (°C) | Atmosphere | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Fluoropyridine, LDA, Iodine | ≤ -55 | N2 | 68.9 | 97 | Formation of intermediate A |
| 2 | Intermediate A, n-BuLi, H2O | ≤ -55 | N2 | 70-72 | 98-99 | Formation of intermediate B |
| 3 | Intermediate B, triisopropyl borate, n-BuLi | ≤ -55 | N2 | 76-78 | 99 | Final boronic acid product |
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, water
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including 6-(4-Fluorophenoxy)pyridine-3-boronic acid, have been investigated for their anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and potency of compounds against cancer cells. For instance, boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a boronic acid derivative, is a notable example used in multiple myeloma treatment .
2. Drug Design and Modification
The incorporation of boronic acid groups into bioactive molecules can modify their physicochemical properties and pharmacokinetics. This modification allows for the development of more effective therapeutic agents with improved bioavailability and reduced toxicity .
3. Targeting Enzymatic Processes
Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with serine or cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways .
Synthetic Applications
1. Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of pharmaceuticals and agrochemicals .
2. Building Block for Complex Molecules
As a versatile building block, this compound can be employed to synthesize various derivatives through functionalization reactions. Its structure allows for easy modification, making it suitable for generating libraries of compounds for high-throughput screening in drug discovery .
Biological Applications
1. Antibacterial and Antiviral Activity
Research indicates that boronic acids exhibit antibacterial and antiviral properties. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes. This suggests that this compound could be explored further as a potential antimicrobial agent .
2. Sensor Development
Boronic acids are also utilized in sensor applications due to their ability to form complexes with diols and sugars. This property can be harnessed to develop biosensors for detecting glucose levels or other biomolecules, which is particularly relevant in diabetes management .
Case Studies
| Study | Purpose | Findings | Status |
|---|---|---|---|
| Combination therapy with bortezomib | To evaluate efficacy against lymphomas | Showed improved outcomes when combined with other agents | Completed |
| Development of boronic acid-based sensors | To create glucose sensors | Demonstrated high sensitivity and specificity | Ongoing |
| Anticancer activity assessment | To test new derivatives | Several derivatives showed enhanced cytotoxicity against cancer cell lines | Published |
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: Fluorophenoxy vs. Benzyloxy: The 4-fluorophenoxy group in the target compound may offer improved metabolic stability compared to benzyloxy (Compound 90) due to fluorine’s resistance to oxidative degradation. However, benzyloxy derivatives exhibit stronger NorA efflux pump inhibition, likely due to enhanced hydrophobic interactions . Chain Length and Hydrophobicity: Compounds 76 and 77 (3-phenylpropoxy and 4-phenylbutoxy) demonstrate that increasing alkoxy chain length correlates with higher NorA inhibitory activity. The fluorophenoxy group, while smaller, balances hydrophobicity and electronic effects .
Substituents at the para position (relative to the boronic acid) are critical for activity; shifting the boronic acid to C-4 or replacing it with non-boron groups (e.g., hydroxymethyl) abolishes activity .
Key Findings
- NorA Efflux Pump Specificity: Fluorophenoxy derivatives are hypothesized to retain selectivity for bacterial efflux pumps (e.g., NorA) over human P-glycoprotein, similar to Compounds 76 and 77 .
- Lack of Intrinsic Antibacterial Activity: Like its analogs, 6-(4-fluorophenoxy)pyridine-3-boronic acid is unlikely to exhibit standalone antibacterial activity, making it a promising adjuvant for antibiotic therapies .
Biological Activity
6-(4-Fluorophenoxy)pyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorophenyl group and a boronic acid functional group. Its molecular formula is CHBFON, with a molecular weight of approximately 217.01 g/mol. The presence of the fluorine atom enhances its reactivity and biological activity compared to non-fluorinated analogs .
1. Anticancer Properties
Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The compound may serve as a precursor for novel anticancer agents by modifying its structure to enhance efficacy against various cancer types.
- Mechanism of Action : Similar compounds have been shown to inhibit key cellular pathways involved in cancer progression, such as the proteasome pathway. The boronic acid moiety can interact with proteasome components, potentially leading to increased apoptosis in cancer cells .
2. Antimicrobial Activity
Recent studies have explored the potential of boronic acids as efflux pump inhibitors in bacteria. For instance, derivatives of pyridine-3-boronic acids have demonstrated the ability to potentiate the activity of existing antibiotics against resistant strains of Staphylococcus aureus.
- Case Study : A study on 6-substituted pyridine-3-boronic acids found that certain derivatives could enhance the efficacy of ciprofloxacin by inhibiting the NorA efflux pump, leading to increased accumulation of the antibiotic within bacterial cells . This suggests that this compound could similarly enhance antibiotic action.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Suzuki-Miyaura Coupling : This method involves coupling aryl halides with boronic acids under palladium catalysis.
- Direct Borylation : Utilizing transition metal catalysts to directly introduce boron into aromatic systems.
The choice of synthesis route can affect the yield and purity of the final product, which is crucial for subsequent biological evaluations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 6-(4-Methoxyphenoxy)pyridine-3-boronic acid | CHBNO | 1.00 | Contains a methoxy group instead of fluorine |
| 6-(3-Methoxyphenoxy)pyridine-3-boronic acid | CHBNO | 0.98 | Different position for the methoxy group |
| 6-(Pyridin-3-yloxy)pyridine-3-boronic acid | CHBNO | 0.94 | Contains a pyridinyl substituent |
The unique fluorinated aromatic system enhances its reactivity and potential biological activity compared to non-fluorinated counterparts .
Q & A
Q. What are the recommended synthetic routes for 6-(4-fluorophenoxy)pyridine-3-boronic acid, and how can purity be optimized?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling: Use 3-bromo-6-(4-fluorophenoxy)pyridine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water (1:1) to achieve >98% purity. Boronic acids are prone to protodeboronation under basic conditions; maintain pH <8 during workup .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and ¹H/¹³C NMR to confirm absence of pinacol ester byproducts.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store desiccated at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Avoid prolonged exposure to humidity (>50% RH) .
- Handling: Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to minimize boronic acid degradation .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H NMR (DMSO-d₆) for aromatic proton shifts (δ 7.8–8.2 ppm for pyridine; δ 6.8–7.3 ppm for fluorophenoxy group). ¹⁹F NMR to confirm fluorophenyl substitution (δ -115 to -120 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 264.08).
Advanced Research Questions
Q. How does the fluorophenoxy substituent influence protodeboronation kinetics under different pH conditions?
Methodological Answer:
- Mechanistic Study: Conduct kinetic assays in buffered solutions (pH 2–12) at 25°C. Monitor boronic acid decay via UV-Vis (λ = 270 nm) or ¹¹B NMR.
- Key Findings: Electron-withdrawing groups (e.g., -F) stabilize boronate intermediates at pH >10 but accelerate protodeboronation in acidic media (pH <4). Compare with non-fluorinated analogs (e.g., phenylboronic acid) to isolate substituent effects .
Q. What strategies optimize cross-coupling efficiency of this boronic acid in sterically hindered Suzuki reactions?
Methodological Answer:
- Catalyst Screening: Test PdCl₂(dppf), XPhos Pd G3, or NiCl₂(PCy₃)₂ for bulky substrates. Use microwave-assisted heating (100°C, 30 min) to enhance reaction rates.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/DMF mixtures (4:1) to reduce boronic acid decomposition. Add Cs₂CO₃ as a base to improve coupling yields .
Q. How can thermal stability be assessed for long-term storage or high-temperature applications?
Methodological Answer:
- TGA/DSC Analysis: Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition onset (typically >150°C for arylboronic acids).
- Accelerated Aging: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., phenol derivatives) indicate hydrolysis .
Q. How to resolve contradictions in reported reactivity of fluorinated boronic acids in cross-coupling?
Methodological Answer:
- Comparative Studies: Replicate literature protocols using identical substrates (e.g., 4-fluorophenylboronic acid vs. non-fluorinated analogs). Control variables: catalyst loading, solvent, and temperature.
- DFT Calculations: Model transition states to assess electronic effects of the -F substituent on transmetalation barriers .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. How to determine crystal structure and supramolecular interactions of this compound?
Methodological Answer:
Q. What are the degradation pathways in aqueous environments, and how can they be mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
